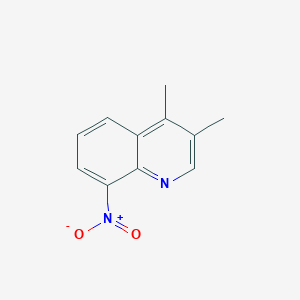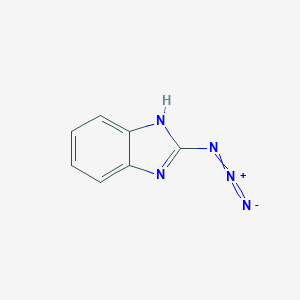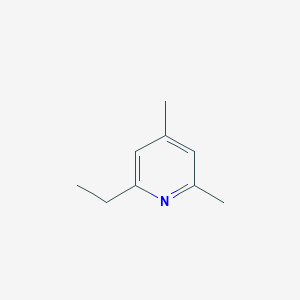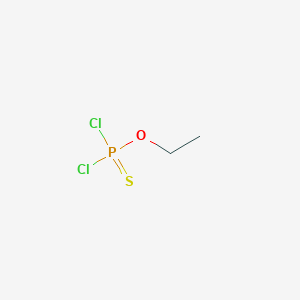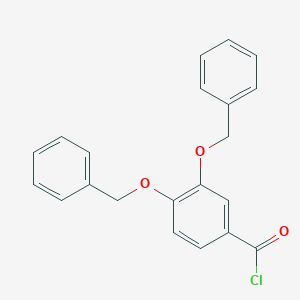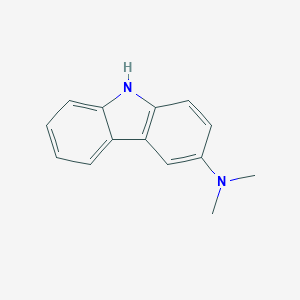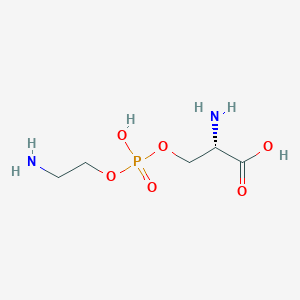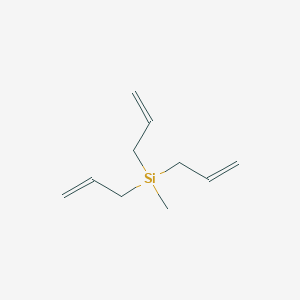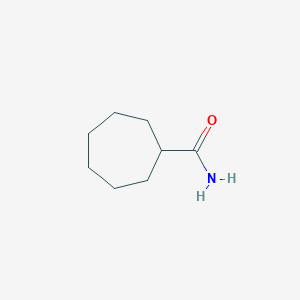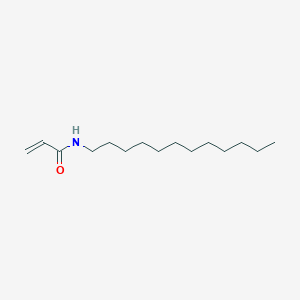
N-Dodecylacrylamide
Vue d'ensemble
Description
N-Dodecylacrylamide is a significant chemical compound utilized in polymer chemistry for its unique properties. It's known for its ability to copolymerize with various comonomers via radical copolymerization, making it a versatile monomer for creating stable monolayers and Langmuir-Blodgett (LB) multilayers in polymer forms (Mizuta, Matsuda, & Miyashita, 1991).
Synthesis Analysis
The synthesis of N-Dodecylacrylamide and its derivatives has been explored in various studies. A notable method involves micellar copolymerization in aqueous solutions, utilizing surfactants like sodium dodecyl sulfate and initiators such as potassium persulfate. This process allows for the preparation of copolymers with N-alkylacrylamides, demonstrating a significant increase in apparent viscosity at low mole fractions of N-alkylacrylamide in the copolymer (McCormick, Nonaka, & Johnson, 1988).
Molecular Structure Analysis
Investigations into the molecular structure of N-Dodecylacrylamide derivatives have shown the formation of well-ordered lamellar structures under certain conditions. For instance, poly(N-dodecylacrylamide) (pDDA) can form a highly ordered lamellar structure when annealed under humid conditions, revealing the potential for creating nanodomains with specific orientations and properties (Hashimoto et al., 2017).
Chemical Reactions and Properties
N-Dodecylacrylamide's reactivity has been extensively studied, especially in the context of copolymerization. Its ability to copolymerize with various comonomers, such as methyl methacrylate, highlights its versatile nature and the potential to tailor the chemical properties of the resulting polymers for specific applications (Mizuta et al., 1991).
Physical Properties Analysis
The physical properties of N-Dodecylacrylamide copolymers are influenced by the molecular structure and the conditions under which they are formed. For instance, the lamellar structure of pDDA obtained through humid annealing demonstrates specific thermal behaviors, such as a distinct melting point for the crystallized dodecyl side chains, indicating the importance of molecular arrangement on the physical properties of polymers (Hashimoto et al., 2017).
Chemical Properties Analysis
The chemical properties of N-Dodecylacrylamide derivatives, particularly their ability to form stable monolayers and LB multilayers, are crucial for various applications in polymer chemistry. The synthesis and behavior of these compounds in aqueous solutions reveal their potential for creating associative acrylamide/N-alkylacrylamide copolymers with remarkable properties, such as increased viscosity and the formation of interchain hydrophobic associations in aqueous solutions (McCormick et al., 1988).
Applications De Recherche Scientifique
- Scientific Field : Materials Science
- Summary of the Application : Poly(N-dodecylacrylamide) (pDDA) has been found to form a well-ordered lamellar structure when annealed in humid conditions . This application is significant in the field of materials science, particularly in the study and development of polymers with unique structural properties.
- Methods of Application or Experimental Procedures : N-Dodecylacrylamide (DDA) was synthesized by reacting N-dodecylamine with acryloyl chloride in the presence of triethylamine. pDDA was then prepared using free radical polymerization of DDA with 2,2’-azobis(isobutyronitrile) as a thermal initiator in toluene . Thin films of pDDA were prepared by spin coating. The film was then annealed under 98% relative humidity at 60 °C for 24 hours .
- Results or Outcomes : The annealing process resulted in the formation of a well-ordered lamellar structure. Two-dimensional grazing-angle incidence X-ray diffraction (GI-XRD) measurements indicated that the film is composed of randomly oriented lamellar domains. The lamellar spacing was determined to be 3.25 nm from the Bragg peak .
Safety And Hazards
Propriétés
IUPAC Name |
N-dodecylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO/c1-3-5-6-7-8-9-10-11-12-13-14-16-15(17)4-2/h4H,2-3,5-14H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPVIMDDIXCFFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33827-81-5 | |
| Record name | 2-Propenamide, N-dodecyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33827-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50164580 | |
| Record name | N-Dodecylacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Dodecylacrylamide | |
CAS RN |
1506-53-2 | |
| Record name | N-Dodecyl-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1506-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Dodecylacrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001506532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Dodecylacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-dodecylacrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.669 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


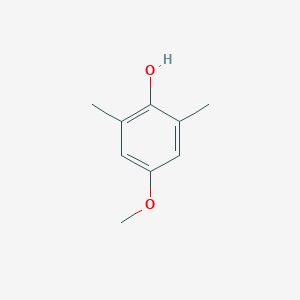
![ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate](/img/structure/B74630.png)
